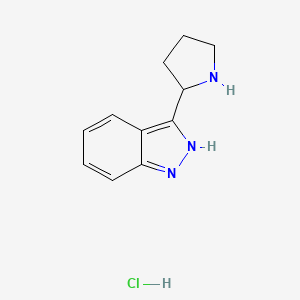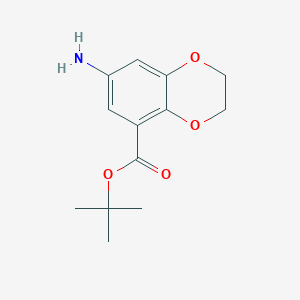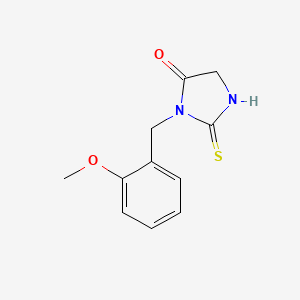
3-(dimethylamino)-N-(2-(thiophen-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(dimethylamino)-N-(2-(thiophen-3-yl)ethyl)benzamide” is an organic compound containing a benzamide group, a thiophene ring, and a dimethylamino group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiophene is a five-membered aromatic ring with one sulfur atom. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For example, the Sonogashira coupling reaction is a commonly used method for forming carbon-carbon bonds under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzamide group, thiophene ring, and dimethylamino group would each contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as protodeboronation and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its molecular structure. For example, the presence of the benzamide group, thiophen-3-yl group, and dimethylamino group could influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Crystal Structure Analysis
The crystal structure of derivatives closely related to 3-(dimethylamino)-N-(2-(thiophen-3-yl)ethyl)benzamide has been elucidated through spectral analysis and X-ray diffraction studies, revealing significant insights into the stabilization of the crystal structure via hydrogen bonds and π···π interactions. This analysis contributes to the understanding of molecular interactions and design of related compounds (Sharma et al., 2016).
Chemical Synthesis and Reactivity
Research has explored the synthesis of various derivatives involving reactions of 3-(dimethylamino)-2H-azirines, demonstrating the formation of compounds through mechanisms involving zwitterionic intermediates. These findings highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for various chemical transformations (Ametamey & Heimgartner, 1990).
Development of Novel Compounds
In the field of polymer science, derivatives of this compound have been used to create novel cationic diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, suggesting applications in drug delivery systems and materials science (Bütün, Armes, & Billingham, 2001).
Bioactivity Studies
Compounds structurally related to this compound have been evaluated for their antibacterial and antifungal activities. These studies contribute to the development of new therapeutic agents, underscoring the importance of structural modifications to enhance biological activity (Vasu et al., 2003).
Metal Complex Formation
The ability of this compound derivatives to chelate with metals has been explored, leading to the synthesis of metal complexes with potential applications in catalysis and material science. These complexes have been investigated for their bioactivity against a variety of bacteria and fungi, indicating the role of metal coordination in biological efficacy (Jeragh & Elassar, 2015).
作用機序
The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug. If it’s used in materials science, the mechanism might refer to how the compound interacts with other substances in a mixture .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(dimethylamino)-N-(2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-17(2)14-5-3-4-13(10-14)15(18)16-8-6-12-7-9-19-11-12/h3-5,7,9-11H,6,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVFASSZSXEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

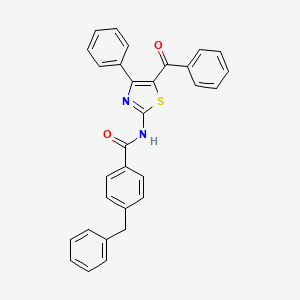
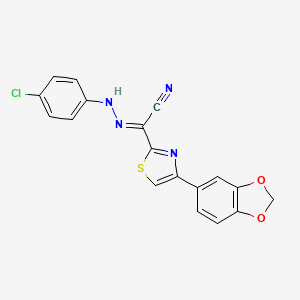

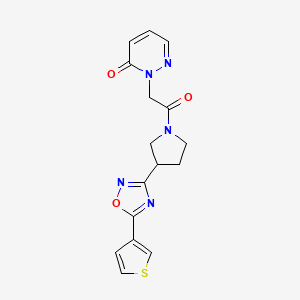

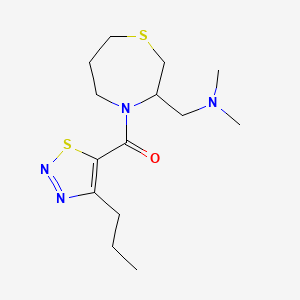
![2-Chloro-1-[2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2730217.png)

![5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
